molecular formula C17H23N3O3S2 B6921156 N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6921156
M. Wt: 381.5 g/mol
InChI Key: IFMUYRPRIZPWHS-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a carboxamide group

Properties

IUPAC Name

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-12(2)10-25(22,23)20-7-5-14(6-8-20)19-17(21)13-3-4-15-16(9-13)24-11-18-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUYRPRIZPWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the amine and a carboxylic acid derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide
  • N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-4-carboxamide

Uniqueness

N-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group on the benzothiazole ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

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